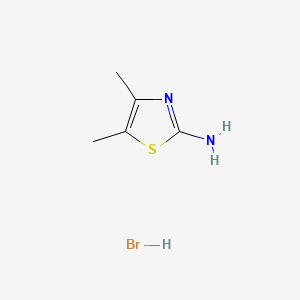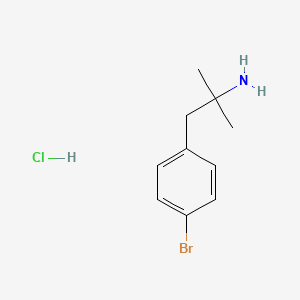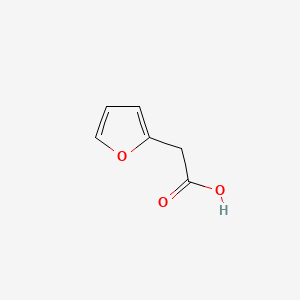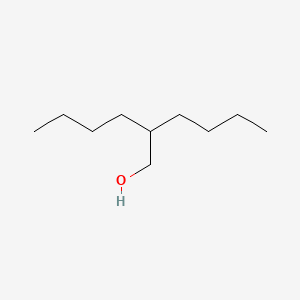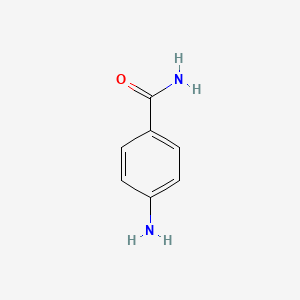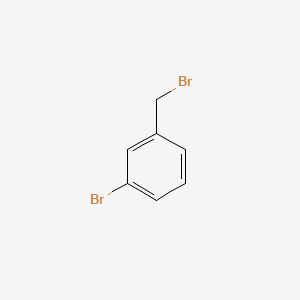
3-Bromobencilo bromuro
Descripción general
Descripción
3-Bromobenzyl bromide undergoes reduction with diethylzinc in the presence of Pd(PPh3)4 to yield corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
Síntesis de Hidrocarburos
El 3-Bromobencilo bromuro se somete a reducción con dietilzinc en presencia de Pd(PPh 3) 4 para producir el hidrocarburo correspondiente . Este proceso es significativo en el campo de la química orgánica, donde los hidrocarburos sirven como bloques de construcción básicos para moléculas más complejas.
Síntesis de 1,7-di(3-bromobencil)cicleno
El this compound se ha utilizado en la síntesis de 1,7-di(3-bromobencil)cicleno . Los derivados de cicleno son conocidos por sus aplicaciones en química medicinal, particularmente en el desarrollo de fármacos y agentes de diagnóstico.
Síntesis de 8-arilquinolina sustituida
El this compound también se utiliza en la síntesis de 8-arilquinolina sustituida . Los derivados de quinolina tienen una amplia gama de aplicaciones en química medicinal debido a sus diversas actividades biológicas, incluidas las propiedades antimaláricas, antibacterianas y anticancerígenas.
Inhibidores de la fosfodiesterasa 4 (PDE4)
Otra aplicación significativa del this compound es en la síntesis de inhibidores de la fosfodiesterasa 4 (PDE4) . Los inhibidores de la PDE4 tienen potencial terapéutico en una variedad de afecciones, incluida la enfermedad pulmonar obstructiva crónica (EPOC), el asma y las enfermedades inflamatorias.
Safety and Hazards
3-Bromobenzyl bromide is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the use of 3-Bromobenzyl bromide in the synthesis of 1,7-di (3-bromobenzyl)cyclen and substituted 8-arylquinoline, which are PDE4 inhibitors . Further analysis of this paper and others would provide more detailed information on the applications and properties of 3-Bromobenzyl bromide.
Mecanismo De Acción
Target of Action
3-Bromobenzyl bromide is a chemical compound that primarily targets the benzylic position of organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as free radical bromination . In this process, 3-Bromobenzyl bromide loses a bromine atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming succinimide . The resulting molecule then reacts with 3-Bromobenzyl bromide, leading to the bromination of the benzylic position .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromobenzyl bromide is the free radical bromination of alkyl benzenes . This reaction is crucial for the synthesis of various organic compounds, as it allows for the selective bromination of the benzylic position .
Pharmacokinetics
Given its molecular weight of 24993 Da , it is likely that the compound has good bioavailability
Result of Action
The primary result of 3-Bromobenzyl bromide’s action is the bromination of the benzylic position of alkyl benzenes . This reaction is a key step in the synthesis of various organic compounds, including 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinoline .
Action Environment
The action of 3-Bromobenzyl bromide can be influenced by various environmental factors. For instance, the compound forms explosive mixtures with air upon intense heating . Therefore, it is crucial to handle and store the compound properly to ensure its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
3-Bromobenzyl bromide plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or activating their functions .
Cellular Effects
The effects of 3-Bromobenzyl bromide on cells are profound. It can influence cell function by modifying proteins and enzymes involved in critical cellular processes. For example, it can affect cell signaling pathways by altering the activity of kinases and phosphatases. Additionally, 3-Bromobenzyl bromide can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Bromobenzyl bromide exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic sites on enzymes and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, 3-Bromobenzyl bromide can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromobenzyl bromide can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to 3-Bromobenzyl bromide can lead to persistent modifications in cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromobenzyl bromide vary with different dosages in animal models. At low doses, it may cause minimal or reversible changes in cellular function. At higher doses, it can lead to significant toxic effects, including cell death and tissue damage. Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced beyond a certain dosage. High doses of 3-Bromobenzyl bromide can also result in adverse effects such as inflammation and oxidative stress .
Metabolic Pathways
3-Bromobenzyl bromide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its overall toxicity and efficacy .
Transport and Distribution
Within cells and tissues, 3-Bromobenzyl bromide is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the cell .
Subcellular Localization
3-Bromobenzyl bromide is primarily localized in the cytoplasm, where it interacts with various cellular components. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the specific cellular context. The compound’s activity and function can be influenced by its subcellular localization, with different effects observed in different compartments .
Propiedades
IUPAC Name |
1-bromo-3-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCJPJQUVRIILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061175 | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-78-9 | |
| Record name | 3-Bromobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-3-dibromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

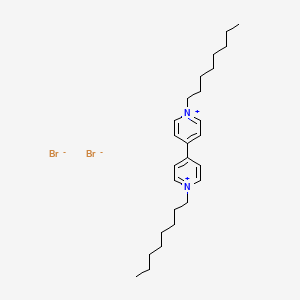

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)

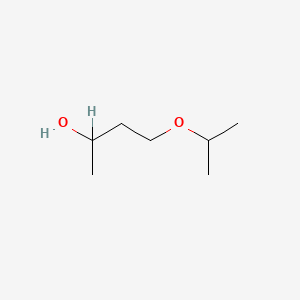
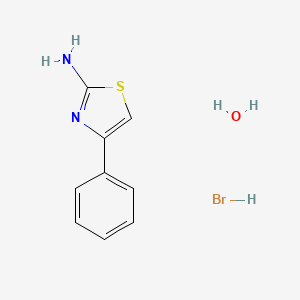
![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)
